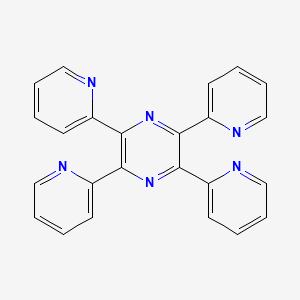

2,3,5,6-Tetrakis(2-pyridyl)pyrazine

Vue d'ensemble

Description

Synthesis Analysis

TPPZ is synthesized through direct cyclotetramerization of precursor molecules, such as 2,3-dicyano-5,6-di(2-pyridyl)-1,4-pyrazine, in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield high-purity products. This method highlights the compound's accessibility for further chemical exploration and utilization in various fields (Donzello et al., 2004).

Molecular Structure Analysis

The molecular structure of TPPZ has been studied extensively, with findings indicating that the pyrazine and pyridine rings exhibit non-coplanar arrangements. This structural feature is crucial for its binding capabilities and interactions with metal ions, affecting the molecule's overall chemical behavior and utility in coordination complexes (Graf & Stoeckli-Evans, 1996).

Chemical Reactions and Properties

Chemical reactions involving TPPZ often result in the formation of complexes where TPPZ acts as a tridentate ligand, coordinating with metal ions to form mono-, bi-, and polymetallic structures. These complexes exhibit varied chemical properties, including changes in fluorescence and absorbance in response to metal ion concentration and type, illustrating TPPZ's role in sensor applications and materials science (Yuasa & Fukuzumi, 2006).

Physical Properties Analysis

The physical properties of TPPZ and its derivatives, such as solubility and crystalline structure, are influenced by its molecular geometry and the nature of its interactions with metal ions. For instance, the formation of charge-transfer complexes with iodine demonstrates TPPZ's ability to participate in solid-state reactions, leading to various polymorphs with distinct thermal decomposition behaviors (Bailey et al., 1997).

Chemical Properties Analysis

TPPZ's chemical properties are highlighted by its role in creating highly sensitive and selective reagents for metal ion detection. Its complexation with iron(II) ions, leading to highly colored complexes, underscores its potential in analytical chemistry for the colorimetric determination of metal ions (Stephen, 1969). Furthermore, its electron-donating capabilities facilitate the formation of electron-deficient macrocycles, relevant in the study of materials with unique electrochemical and optical properties (Donzello et al., 2004).

Applications De Recherche Scientifique

Application in Transition Metal Chemistry

- Scientific Field: Transition Metal Chemistry

- Summary of the Application: The compound is used in the synthesis of a mononuclear ruthenium (III) complex, [Ru (bpy) (tppz)Cl] [PF6]2, where tppz is 2,3,5,6-tetrakis (2-pyridyl)pyrazine and bpy is 2,2′-bipyridine .

- Methods of Application or Experimental Procedures: The complex is prepared and characterized by physicochemical and spectroscopic methods, cyclic voltammetry, and single crystal X-ray structure analysis .

- Results or Outcomes: The coordination around the Ru (III) center is distorted octahedral, with bite angles of 80.70–161.83° for the chelating bpy and tppz ligands . UV–vis spectroelectrochemical studies of this complex in acetonitrile showed a reversible redox behavior .

Application in Coordination Chemistry

- Scientific Field: Coordination Chemistry

- Summary of the Application: The compound is used in the synthesis of a mononuclear zinc (II) complex, [Zn (Tppz)Cl 2], where Tppz = 2,3,5,6-tetrakis (2-pyridyl)pyrazine .

- Methods of Application or Experimental Procedures: The complex is synthesized and characterized by elemental analyses, IR, 1 H NMR, cyclic voltammetry, and electronic spectral studies . Solid state structures of the complex have been determined by single-crystal X-ray crystallography .

- Results or Outcomes: The structural determination shows that the mononuclear complex I is a 1D coordination polymer . The coordination geometry around the Zn (II) center is slightly distorted from regular square-based pyramidal .

Safety And Hazards

Orientations Futures

The mononuclear ruthenium(III)-2,3,5,6-tetrakis-(2-pyridyl)pyrazine complex [Ru(bpy)(tppz)Cl][PF6]2 has been studied for its potential in photochemical solar energy conversion or information storage devices . Other research has focused on the synthesis of new coordination compounds with promising photoluminescent, catalytic, and magnetic properties .

Propriétés

IUPAC Name |

2,3,5,6-tetrapyridin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N6/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)30-24(20-12-4-8-16-28-20)23(29-21)19-11-3-7-15-27-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJZYBFRNITHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885280 | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrakis(2-pyridyl)pyrazine | |

CAS RN |

25005-97-4 | |

| Record name | 2,3,5,6-Tetrakis(2′-pyridyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025005974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrakis(2-pyridyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

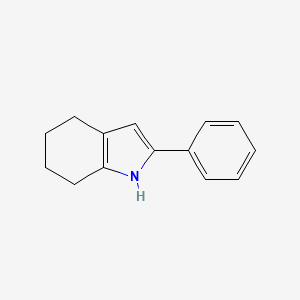

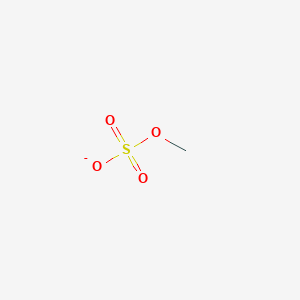

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Hydroxy(oxido)phosphoryl] phosphate](/img/structure/B1228080.png)

![2-[3-(4-Tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B1228082.png)

![N-[[[2-(2-naphthalenyloxy)-1-oxopropyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1228084.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)

![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)